molecular formula C25H27N5O4 B4016844 7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618410-29-0

7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4016844
CAS No.: 618410-29-0
M. Wt: 461.5 g/mol
InChI Key: PEXYGTGBKFPLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic heterocyclic carboxamide featuring a complex fused-ring system with a hydroxyethoxyethyl substituent at position 7 and an N-(1-phenylethyl) group. Its structural complexity arises from the combination of imino, oxo, and carboxamide functionalities within a rigid tricyclic scaffold.

Properties

IUPAC Name

7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16-7-6-10-30-22(16)28-23-20(25(30)33)15-19(21(26)29(23)11-13-34-14-12-31)24(32)27-17(2)18-8-4-3-5-9-18/h3-10,15,17,26,31H,11-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXYGTGBKFPLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618410-29-0
Record name 1-[2-(2-HYDROXYETHOXY)ETHYL]-2-IMINO-10-METHYL-5-OXO-N-(1-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the triazatricyclo intermediate, followed by the addition of the hydroxyethoxyethyl and phenylethyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazatricyclo core and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Property Main Compound Analog
7-position substituent Hydroxyethoxyethyl (polar, H-bonding) Methoxyethyl (less polar)
N-substituent 1-Phenylethyl (lipophilic) Ethyl (moderate lipophilicity)
Aqueous solubility Likely higher due to hydroxyl group Reduced (methoxy is less hydrophilic)

However, the N-(1-phenylethyl) group introduces steric bulk, which may affect binding affinity to targets.

Discontinued Status of Analog

The analog is marked Descatalogado (discontinued), possibly due to:

  • Synthetic challenges : Methoxyethyl groups may complicate purification.
  • Stability issues : Ether linkages (methoxy) are less stable than hydroxyethoxy groups under acidic/basic conditions .

Comparison with Spiro Heterocyclic Compounds

and describe spiro compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share heterocyclic motifs but differ in core architecture:

Table 2: Structural and Functional Contrasts

Feature Main Compound Spiro Compounds ()
Core structure Tricyclo[8.4.0.03,8] framework Spiro[4.5]decane with fused oxa/aza rings
Key substituents Hydroxyethoxyethyl, phenylethyl Benzothiazol, dimethylaminophenyl
Synthesis route Undisclosed (likely multi-step) Via 2-Oxa-spiro[3.4]octane-1,3-dione and Schiff base condensations

While the main compound’s tricyclic system may favor rigid target binding, spiro compounds offer conformational flexibility, enabling interactions with diverse biological targets. The benzothiazol group in spiro analogs also introduces fluorescence properties, useful in imaging applications .

Table 3: Comparative Research Insights

Compound Type Key Findings
Main compound Hypothesized kinase inhibition due to tricyclic scaffold; requires in vitro validation.
analog Discontinued; potential instability in metabolic pathways .
Spiro compounds Demonstrated utility in asymmetric synthesis and fluorescence-based assays .

Biological Activity

The compound 7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Property Details
Molecular FormulaC19H23N5O4
Molecular Weight385.4 g/mol
IUPAC NameThis compound
InChI KeyIAUYXOLKTPRSFR-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of this compound involves multiple steps starting from readily available precursors. Key reaction pathways include:

  • Formation of the Tricyclic Core : Utilizing specific reagents to create the foundational structure.
  • Introduction of Functional Groups : The ethyl and hydroxyethoxy groups are introduced under controlled conditions to ensure high yield and purity.
  • Modification Reactions : The compound can undergo oxidation to form oxo derivatives or reduction to convert the imino group to an amine .

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anticancer Properties : Investigated for its ability to inhibit tumor growth in vitro.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers .

Anticancer Activity

A study focusing on structurally related compounds indicated that triazatricyclic structures could exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves interaction with cellular receptors that regulate cell growth and survival .

Anti-inflammatory Effects

Research has demonstrated that compounds with hydroxyethoxy side chains can significantly reduce pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential use in treating inflammatory diseases .

Cytotoxicity Assessments

MTT assays conducted on similar compounds revealed varying degrees of cytotoxicity depending on concentration levels. For instance, treatments at higher concentrations (100 µg/mL) showed a significant reduction in cell viability while lower concentrations maintained cell health .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors within biological systems, modulating their activity and triggering downstream effects such as apoptosis or inhibition of inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.